molecular formula C7H5BrClF B1586432 4-Chloro-3-fluorobenzyl bromide CAS No. 206362-80-3

4-Chloro-3-fluorobenzyl bromide

Cat. No. B1586432
M. Wt: 223.47 g/mol
InChI Key: CNUYBEIHDWMLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-3-fluorobenzyl bromide” is a chemical compound with the empirical formula C7H5BrClF . It is a solid substance and its molecular weight is 223.47 .


Molecular Structure Analysis

The SMILES string of “4-Chloro-3-fluorobenzyl bromide” is Fc1cc(CBr)ccc1Cl . This indicates that the molecule consists of a benzene ring with chlorine and fluorine substituents at the 4th and 3rd positions respectively, and a bromomethyl group attached to the benzene ring .


Physical And Chemical Properties Analysis

“4-Chloro-3-fluorobenzyl bromide” is a solid at 20°C . It has a melting point of 33°C and a boiling point of 227.1±25.0°C (predicted) . Its density is predicted to be 1.654±0.06 g/cm3 .

Scientific Research Applications

  • Organic Synthesis

    • 4-Chloro-3-fluorobenzyl bromide can serve as a building block in the synthesis of more complex molecules . Organic chemists can manipulate its functional groups to create new carbon-carbon bonds .
    • It can be used as a reagent in the preparation of a wide range of biologically active compounds .
  • Proteomics Research

    • This compound can be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Pharmaceuticals

    • 4-Chloro-3-fluorobenzyl bromide can be used in the synthesis of pharmaceuticals . For example, it can be used to prepare antidiabetic drugs, antiviral drugs, and anticancer agents .
  • Material Science

    • In material science, this compound can be used in the synthesis of new materials with desired properties .
  • Biochemical Research

    • 4-Chloro-3-fluorobenzyl bromide can be used in biochemical research . It can be used as a reagent in the preparation of a wide range of biologically active compounds .
  • Preparation of Antidiabetic, Antiviral, and Anticancer Agents

    • This compound can be used in the synthesis of antidiabetic drugs, antivirals, and anticancer agents . The specific methods of application or experimental procedures would depend on the specific context of the research or application .

Safety And Hazards

“4-Chloro-3-fluorobenzyl bromide” is classified as Acute Tox. 4 Oral . It has the hazard statements H302, H314, and H290, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing and eye/face protection .

properties

IUPAC Name

4-(bromomethyl)-1-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUYBEIHDWMLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382452
Record name 4-Chloro-3-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluorobenzyl bromide

CAS RN

206362-80-3
Record name 4-(Bromomethyl)-1-chloro-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206362-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-1-chloro-2-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-fluorobenzyl bromide
Reactant of Route 2
4-Chloro-3-fluorobenzyl bromide
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-fluorobenzyl bromide
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-fluorobenzyl bromide
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-fluorobenzyl bromide
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-fluorobenzyl bromide

Citations

For This Compound
1
Citations
W Dmowski, VA Manko, I Nowak - Journal of fluorine chemistry, 1998 - Elsevier
Simple, three step synthesis of a new fluorine containing diene, 3-chloro-4-fiuorothiophene-1,1-dioxide (4), from commercially available 3-sulpholene (1) has been developed. The …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.